10-Methoxyiminostilbene
CAS No.: 4698-11-7
Cat. No.: VC21352667
Molecular Formula: C15H13NO
Molecular Weight: 223.27 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 4698-11-7 |
---|---|
Molecular Formula | C15H13NO |
Molecular Weight | 223.27 g/mol |
IUPAC Name | 5-methoxy-11H-benzo[b][1]benzazepine |
Standard InChI | InChI=1S/C15H13NO/c1-17-15-10-11-6-2-4-8-13(11)16-14-9-5-3-7-12(14)15/h2-10,16H,1H3 |
Standard InChI Key | ZKHZWXLOSIGIGZ-UHFFFAOYSA-N |
SMILES | COC1=CC2=CC=CC=C2NC3=CC=CC=C31 |
Canonical SMILES | COC1=CC2=CC=CC=C2NC3=CC=CC=C31 |
Appearance | Yellowi Solid |
Melting Point | 125-127°C |
Chemical Identity and Structure
10-Methoxyiminostilbene, with the CAS number 4698-11-7, is an organic compound with the molecular formula C₁₅H₁₃NO and a molecular weight of 223.27 g/mol . This compound belongs to the azepine class and is known by several synonyms, including:
-
10-Methoxy-5H-dibenzo[b,f]azepine
-
5-methoxy-11H-benzo[b]benzazepine
-
10-Methoxy-2,2'-iminostilbene
-
Methoxyliminostilbene
The compound consists of a seven-membered azepine ring fused with two benzene rings, with a methoxy group at the 10-position. This structural arrangement contributes to its chemical reactivity and pharmaceutical relevance.
Physical and Chemical Properties
Physical Properties
10-Methoxyiminostilbene presents as a yellow to brown crystalline powder with the following characteristics:
Property | Value |
---|---|
Physical State | Solid (crystalline powder) |
Color | Yellow to brown |
Molecular Weight | 223.27 g/mol |
Molecular Formula | C₁₅H₁₃NO |
Purity (Commercial) | ≥98% |
Appearance | Yellowish foam to crystalline powder |
The compound exhibits specific physical properties that make it suitable for various applications in pharmaceutical synthesis and other fields .
Chemical Properties
The chemical structure of 10-Methoxyiminostilbene includes reactive functional groups that contribute to its versatility in chemical transformations. The methoxy group at the 10-position and the nitrogen in the azepine ring are particularly important for its reactivity patterns. The compound has been reported to exhibit antioxidant activity in vitro, suggesting potential biological applications beyond its use as a synthetic intermediate .
Synthesis and Manufacturing
Industrial Production Methods
A significant advancement in the industrial production of 10-Methoxyiminostilbene was reported in a publication by Organic Process Research & Development. This new process involves only two isolation and drying steps, making it more efficient for large-scale production .
A key feature of this improved manufacturing process is the novel use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to produce bromohydrin methyl ether from N-acetyliminostilbene. This approach offers several advantages for industrial production, including:
-
Reduced number of isolation steps
-
Environmentally friendly byproducts
-
Recyclable reaction components
The byproducts of this process—acetic acid, 5,5-dimethylhydantoin, and Et₃N·HBr—are recyclable and non-toxic, making the process more sustainable and environmentally friendly .
Synthetic Pathways
The synthesis of 10-Methoxyiminostilbene typically involves several key raw materials and intermediates, including:
-
5H-Dibenz[b,f]azepine-5-carboxylic acid, 10-methoxy-, methyl ester
-
Benzeneacetic acid, 2-[(methoxycarbonyl)phenylamino]-, methyl ester
-
2-[(methoxycarbonyl)phenylamino]benzeneacetic acid
-
Benzeneacetic acid, 2-(phenylamino)-, methyl ester
These materials undergo a series of reactions, including N-acetylation, bromination, and deacetylation to yield the final product.
Applications and Uses
Pharmaceutical Applications
The primary application of 10-Methoxyiminostilbene is as a key intermediate in the synthesis of oxcarbazepine, a widely prescribed antiepileptic drug. Oxcarbazepine is used in the treatment of partial seizures in adults and children with epilepsy .
Beyond its role in oxcarbazepine synthesis, 10-Methoxyiminostilbene has been investigated for its potential in treating various neurological disorders:
-
Alzheimer's disease: Research suggests potential cognitive function improvement
-
Schizophrenia: Studies indicate possible symptom reduction
-
Other neurological conditions: Ongoing investigations into broader therapeutic applications
Electronics Applications
In the electronics industry, 10-Methoxyiminostilbene has found applications in the development of Organic Light Emitting Diode (OLED) devices. The compound contributes to improving the efficiency of these devices, resulting in brighter and higher-quality displays .
Other Industrial Uses
10-Methoxyiminostilbene serves as an important intermediate in organic synthesis for the production of various chemicals, including:
The compound's unique structure and reactivity profile make it valuable in these diverse applications.
Research Developments
Recent research on 10-Methoxyiminostilbene has focused on:
-
Optimizing synthetic routes to improve yield and purity
-
Exploring new pharmaceutical applications
-
Investigating potential biological activities beyond its role as a synthetic intermediate
The development of more efficient industrial processes, such as the two-step isolation method using DBDMH, represents a significant advancement in the production of this compound . This process improvement enables more cost-effective manufacturing at scale, potentially expanding the availability and applications of 10-Methoxyiminostilbene.
Antioxidant Properties
Studies have demonstrated that 10-Methoxyiminostilbene exhibits antioxidant activity in vitro, suggesting potential applications in the development of new therapeutic agents targeting oxidative stress-related conditions . This property is particularly interesting given the compound's structural features and could lead to new research directions.
Structure-Activity Relationships
Research into the structure-activity relationships of 10-Methoxyiminostilbene and related compounds continues to provide insights into the impact of structural modifications on biological activity. These studies are essential for the rational design of new derivatives with enhanced properties for various applications.
Future Prospects
The future of 10-Methoxyiminostilbene appears promising, with several potential developments on the horizon:
-
Expansion of pharmaceutical applications beyond epilepsy treatment
-
Further optimization of industrial synthesis methods
-
Development of new derivatives with enhanced properties
-
Exploration of novel applications in electronics and materials science
The versatility of 10-Methoxyiminostilbene as both a pharmaceutical intermediate and a functional compound in its own right suggests significant potential for future developments across multiple industries .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume